2-Bromo-3-fluoro-4-iodopyridine
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Overview
Description
2-Bromo-3-fluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique combination of bromine, fluorine, and iodine atoms on the pyridine ring, which can impart distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms onto the pyridine ring. For instance, starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be performed using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST). Finally, iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, facilitated by palladium or other transition metal catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Radiolabeling: The fluorine atom in the compound can be replaced with radioactive fluorine-18, making it useful in positron emission tomography (PET) imaging for cancer diagnosis and research.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodopyridine in various applications involves its ability to participate in diverse chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the electronic properties of the pyridine ring, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the functional groups introduced during its chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
3-Fluoro-4-iodopyridine: Lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-5-fluoropyridine: The position of the fluorine atom is different, leading to variations in chemical behavior.
Uniqueness
2-Bromo-3-fluoro-4-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJPMAKMNDEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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